(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile
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Overview
Description
The compound (2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile is a complex organic molecule characterized by its multiple hydroxyl groups and a nitrile functional group. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereoselective synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available sugars or sugar derivatives, which provide the oxane ring structure.
Protection and Deprotection Steps: Hydroxyl groups are often protected using silyl or acyl groups to prevent unwanted reactions during the synthesis.
Formation of the Nitrile Group: The nitrile group is introduced through nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Glycosylation: The key step involves the glycosylation reaction where the sugar derivative is coupled with a suitable alcohol or amine to form the glycosidic bond.
Final Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Pd/C with hydrogen gas, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers, esters.
Scientific Research Applications
(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and its potential as a glycosyl donor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in glycosylation, such as glycosyltransferases.
Pathways: It may influence metabolic pathways related to carbohydrate metabolism and glycoprotein synthesis.
Comparison with Similar Compounds
(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile: can be compared with other glycosylated compounds:
Similar Compounds:
Conclusion
This compound: is a compound of significant interest due to its complex structure and diverse applications in various fields of science and industry
Properties
Molecular Formula |
C11H19NO6 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |
InChI |
InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7+,8-,9-,10+,11+/m0/s1 |
InChI Key |
CQWWASNOGSDPRL-WYVINJBVSA-N |
Isomeric SMILES |
CC(C)[C@H](C#N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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